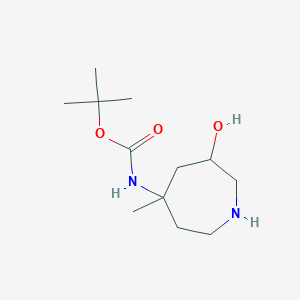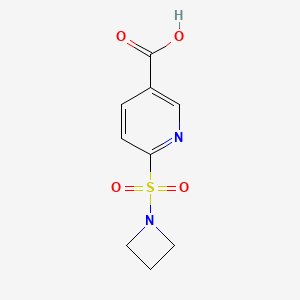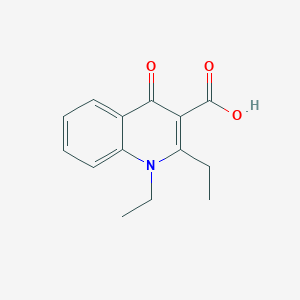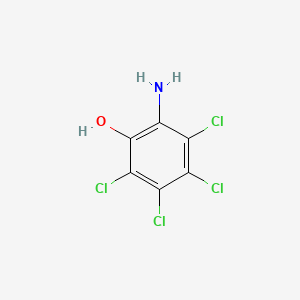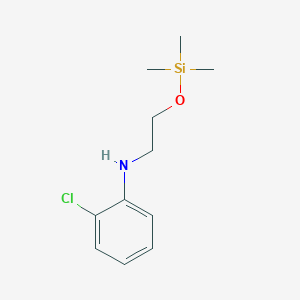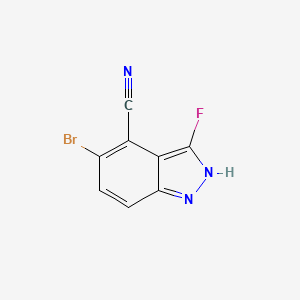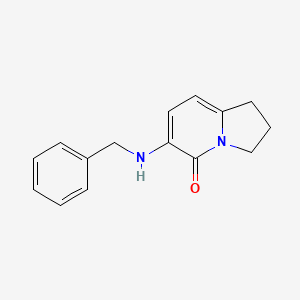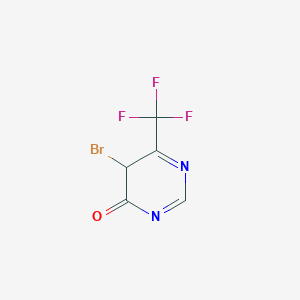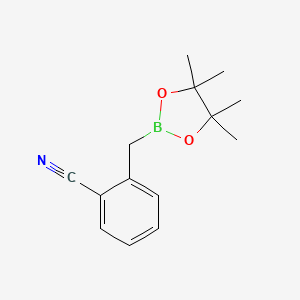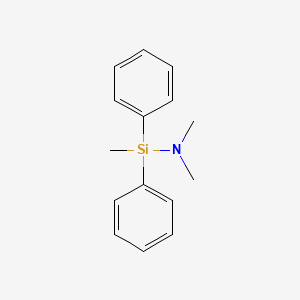
(Diphenyl)methyl(dimethylamino)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Diphenyl)methyl(dimethylamino)silane is an organosilicon compound with the molecular formula C15H19NSi. It is a member of the silane family, characterized by the presence of silicon atoms bonded to organic groups. This compound is known for its use as a protecting group for reactive hydrogens in alcohols, amines, thiols, and carboxylic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
(Diphenyl)methyl(dimethylamino)silane can be synthesized through the reaction of diphenylmethylchlorosilane with dimethylamine. The reaction typically occurs under anhydrous conditions to prevent the formation of unwanted by-products. The reaction can be represented as follows:
(C6H5)2SiClCH3+(CH3)2NH→(C6H5)2Si(CH3)(N(CH3)2)+HCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The use of advanced purification techniques such as distillation and recrystallization is common to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
(Diphenyl)methyl(dimethylamino)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with lower oxidation states.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are employed under anhydrous conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Lower oxidation state silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
(Diphenyl)methyl(dimethylamino)silane has several applications in scientific research:
Chemistry: Used as a protecting group for reactive hydrogens in alcohols, amines, thiols, and carboxylic acids. It is also used in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Used in the production of hydrophobic coatings and as a precursor for silicon-based materials.
Mechanism of Action
The mechanism of action of (Diphenyl)methyl(dimethylamino)silane involves the formation of stable silicon-carbon and silicon-nitrogen bonds. These bonds provide stability to the compound and allow it to act as a protecting group. The compound can be selectively removed under specific conditions, making it useful in various synthetic applications .
Comparison with Similar Compounds
Similar Compounds
Diphenylmethylsilane: Similar structure but lacks the dimethylamino group.
Dimethylaminosilane: Contains the dimethylamino group but lacks the diphenylmethyl group.
Uniqueness
(Diphenyl)methyl(dimethylamino)silane is unique due to the presence of both diphenylmethyl and dimethylamino groups. This combination provides enhanced stability and reactivity, making it a versatile compound in various applications .
Properties
Molecular Formula |
C15H19NSi |
|---|---|
Molecular Weight |
241.40 g/mol |
IUPAC Name |
N-methyl-N-[methyl(diphenyl)silyl]methanamine |
InChI |
InChI=1S/C15H19NSi/c1-16(2)17(3,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3 |
InChI Key |
PTBCJZVARCPNME-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


